molecular formula C12H10O3 B3053668 2H-1-Benzopyran-2-one, 7-hydroxy-8-(2-propenyl)- CAS No. 55136-72-6

2H-1-Benzopyran-2-one, 7-hydroxy-8-(2-propenyl)-

Cat. No. B3053668
CAS RN: 55136-72-6
M. Wt: 202.21 g/mol
InChI Key: BVHRLXSFKYPLBR-UHFFFAOYSA-N
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Description

“2H-1-Benzopyran-2-one, 7-hydroxy-8-(2-propenyl)-” is a chemical compound. It belongs to the class of organic compounds known as chromones . These are compounds containing a benzopyran-4-one moiety .


Synthesis Analysis

A novel synthesis of 2H-1-benzopyran-2-one derivatives was achieved by a domino Knoevenagel/intramolecular transesterification reaction . This reaction was catalyzed by BLAP (alkaline protease from Bacillus licheniformis) . The control of enzymatic chemoselectivity between Knoevenagel/intramolecular transesterification and Knoevenagel/intramolecular hemiketalization could be realized by adjusting parameters including solvent, water content, and temperature .

Scientific Research Applications

  • Synthesis Techniques :

    • A method for synthesizing substituted 2H[1]benzopyrans through the addition of trialkylaluminium compounds to coumarins or chromones was detailed in a study by Alberola et al. (1983) (Alberola et al., 1983).
    • Zonouzi et al. (2008) developed a simple and efficient synthesis for 2H-chromene derivatives, highlighting their importance in biological active products and materials with unique photophysical properties (Zonouzi et al., 2008).
  • Biological Activity and Potential Applications :

    • Saeed et al. (1990) explored 2,3-diaryl-1-benzopyrans and found that certain derivatives in this category exhibited potent antiestrogen properties, potentially contributing to new antiestrogenic drugs (Saeed et al., 1990).
    • Abdel-Latif and Mohamed (2017) synthesized novel 7-hydroxy-4-methyl-8-(arylazo)-2H-1-benzopyran-2-one derivatives and their metal complexes, which could be significant in developing pharmacologically active compounds (Abdel-Latif & Mohamed, 2017).
    • Hirota et al. (2000) isolated a benzopyran derivative from Brazilian propolis, showing enhanced cytotoxicity against human lung carcinoma cells, indicating potential for cancer research (Hirota et al., 2000).
  • Chemical Structure Analysis :

    • Manolov and Maichle‐Moessmer (2007) analyzed the crystal structure of a specific benzopyran compound, providing insights into its molecular arrangement (Manolov & Maichle‐Moessmer, 2007).
  • Antimicrobial Activities :

    • Shailesh et al. (2017) synthesized 3,7-disubstituted 2H-1-benzopyran-2-one derivatives and evaluated their antimicrobial activities, indicating their potential in developing new antimicrobial agents (Shailesh et al., 2017).
  • Other Applications :

    • The synthesis of Octahydro-2H-1-benzopyran-2-one and its application in tobacco flavoring was reported by Zhao Yu (2010), demonstrating diverse industrial uses of benzopyran derivatives (Zhao Yu, 2010).

properties

IUPAC Name

7-hydroxy-8-prop-2-enylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-2-3-9-10(13)6-4-8-5-7-11(14)15-12(8)9/h2,4-7,13H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHRLXSFKYPLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC2=C1OC(=O)C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415368
Record name 7-hydroxy-8-prop-2-enylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-8-prop-2-enylchromen-2-one

CAS RN

55136-72-6
Record name 7-hydroxy-8-prop-2-enylchromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2H-1-Benzopyran-2-one, 7-hydroxy-8-(2-propenyl)-
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2H-1-Benzopyran-2-one, 7-hydroxy-8-(2-propenyl)-
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